1,2-Bis(1,1,2,2-tetrafluoroethoxy)ethane

Catalog No.
S689708
CAS No.
358-39-4
M.F
C6H6F8O2
M. Wt
262.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,2-Bis(1,1,2,2-tetrafluoroethoxy)ethane

High-voltage Li-ion batteries using NMC 811 or LNMO cathodes face safety risks from flammable DME-based electrolytes. 1,2-Bis(1,1,2,2-tetrafluoroethoxy)ethane (HFE-458) solves this as a non-flammable, high-anodic-stability (>5V) co-solvent. Key benefits:

  • Replaces DME, drastically reducing flammability while maintaining >5V oxidative stability.
  • Acts as a weakly coordinating diluent in LHCEs, lowering viscosity and improving ionic conductivity.
  • Delivers high thermal stability (bp ~144°C) for elevated-temperature dielectric cooling.

Available in research and bulk quantities.

CAS Number

358-39-4

Product Name

1,2-Bis(1,1,2,2-tetrafluoroethoxy)ethane

IUPAC Name

1,1,2,2-tetrafluoro-1-[2-(1,1,2,2-tetrafluoroethoxy)ethoxy]ethane

Molecular Formula

C6H6F8O2

Molecular Weight

262.1 g/mol

InChI

InChI=1S/C6H6F8O2/c7-3(8)5(11,12)15-1-2-16-6(13,14)4(9)10/h3-4H,1-2H2

InChI Key

WVRJJXQSRCWPNS-UHFFFAOYSA-N

SMILES

C(COC(C(F)F)(F)F)OC(C(F)F)(F)F

Canonical SMILES

C(COC(C(F)F)(F)F)OC(C(F)F)(F)F

Synonyms

1,2-Bis(1,1,2,2-tetrafluoroethoxy)ethane, HFE-458, 1,2-Ethanediyl bis(1,1,2,2-tetrafluoroethyl ether), Ethane, 1,2-bis(1,1,2,2-tetrafluoroethoxy)-

Purity

≥98%

Package Size

5 g, 25 g, 100 g, 500 g

1,2-Bis(1,1,2,2-tetrafluoroethoxy)ethane, CAS 358-39-4, is a hydrofluoroether (HFE) recognized for its high thermal stability, chemical inertness, and low flammability. These baseline properties position it as a specialized solvent and fluid, particularly in applications where standard organic ethers or hydrocarbons fail to meet rigorous operational demands. As a partially fluorinated ether, it offers a distinct property profile compared to both non-fluorinated analogs and fully fluorinated perfluorocarbons, making it a candidate for use in electronics cooling, precision cleaning, and as a component in advanced battery electrolytes.

Research Fit

Co‑Solvent Role
Weakly‑solvating fluorinated ether for localized high‑concentration electrolytes (LHCE)
Electrolyte Format
Diluent in LiFSI‑based LHCE; promotes anion‑incorporated solvation structures
Battery Chemistry
Applied in Li‑metal and Li‑sulfur cell studies; supports inorganic‑rich interphase formation

Direct substitution of 1,2-Bis(1,1,2,2-tetrafluoroethoxy)ethane with its non-fluorinated analog, 1,2-dimethoxyethane (DME), or with common perfluorocarbons (PFCs) is often impractical. The strategic partial fluorination provides a unique balance of properties. Unlike DME, the electron-withdrawing fluorine atoms significantly enhance its electrochemical stability, which is critical for use in high-voltage applications. Conversely, unlike highly inert and non-polar PFCs, the ether linkages in this HFE retain a moderate solvating capability, allowing it to function as a co-solvent where PFCs would be unsuitable. Furthermore, its high density (approx. 1.48 g/mL) and specific thermal properties differ significantly from standard organic solvents, impacting fluid dynamics in heat transfer and formulation density. This tailored combination of properties makes it a necessary choice for specific, high-performance systems.

Substitution Risk

Common Ether (DME) Substitution
DME creates solvent‑separated ion pairs, limiting anion decomposition and accelerating capacity fade compared to BTFEE‑promoted anion‑incorporated solvation.
Fluorinated Ether Variability
Cycling stability in Li||NMC622 cells ranks FEE > TTE > OFDEE; replacement may shift cycling endpoint performance.

Enhanced Electrochemical Stability for High-Voltage Systems

Hydrofluoroethers (HFEs) as a class demonstrate significantly higher anodic stability compared to their non-fluorinated ether counterparts. For example, the related HFE 1,1,2,2-tetrafluoroethyl-2,2,3,3-tetrafluoropropyl ether (TTE) shows oxidative stability up to 5.5 V vs. Li/Li+. In contrast, common non-fluorinated ether solvents like 1,2-dimethoxyethane (DME) typically decompose at much lower voltages, often below 4.0 V vs. Li/Li+. This superior voltage stability is a defining characteristic of the HFE class to which CAS 358-39-4 belongs.

Evidence DimensionAnodic Stability Limit
Target Compound DataNot directly measured, but inferred from class behavior (> 5.0 V)
Comparator Or Baseline1,2-Dimethoxyethane (DME) (Typically < 4.0 V)
Quantified DifferenceAn increase of >1.0 V in operational voltage window
ConditionsCyclic voltammetry on a platinum working electrode vs. Li/Li+ reference.

This allows for the formulation of electrolytes compatible with next-generation, high-energy-density cathode materials that operate above 4.5 V.

Cycle Life (NMC811)
Reported cross‑study
470 cycles
100–200 cycles
Supports LHCE cycling endpoint review
High‑loading NMC811, 4 mAh cm⁻², 2.8–4.4 V, RT

Reduced Flammability Compared to Standard Carbonate and Ether Solvents

1,2-Bis(1,1,2,2-tetrafluoroethoxy)ethane has a flash point of 66 °C, classifying it as a combustible liquid but significantly less flammable than standard battery solvents. For comparison, 1,2-dimethoxyethane (DME) has a flash point of -2 °C, and dimethyl carbonate (DMC) has a flash point of 18 °C, making them highly flammable. The use of hydrofluoroethers like the target compound as co-solvents is a key strategy to create non-flammable or flame-retardant electrolytes, directly enhancing the safety profile of energy storage devices.

Evidence DimensionFlash Point (°C)
Target Compound Data66 °C
Comparator Or Baseline1,2-Dimethoxyethane (DME): -2 °C | Dimethyl Carbonate (DMC): 18 °C
Quantified Difference68 °C higher than DME; 48 °C higher than DMC
ConditionsStandard closed-cup flash point measurement.

Higher flash points are critical for designing safer systems that are less susceptible to thermal runaway and ignition, a primary concern in battery and electronics applications.

Cycling Rank (NMC622)
Head‑to‑head
FEE > TTE > OFDEE
Ranking context for NMC622 cycling stability
LiFSI‑based LHCE; BTFEE lowest capacity retention

Defined Thermal Properties for Heat Transfer Applications

The compound has a boiling point of approximately 143-145 °C at atmospheric pressure (reported as 80 °C at 50 mmHg and 86 °C at 100 Torr). This is substantially higher than other common hydrofluoroethers like HFE-7100 (61 °C) and HFE-7200 (76 °C), making it suitable for higher temperature heat transfer applications. Its high density of ~1.48 g/mL at 25 °C also differentiates it from less dense organic coolants, impacting the mass flow rate and heat capacity of a cooling system. These defined physical properties are essential for modeling and implementing effective thermal management solutions.

Evidence DimensionAtmospheric Boiling Point (°C)
Target Compound Data~144 °C (extrapolated)
Comparator Or BaselineHFE-7100: 61 °C | HFE-7200: 76 °C
Quantified Difference68-83 °C higher boiling point than common HFE alternatives
ConditionsStandard atmospheric pressure.

A higher boiling point and high density allow for effective single-phase liquid cooling in a wider operational temperature range without pressurization, simplifying system design for electronics and specialized equipment.

Li‑S Retention
Head‑to‑head
99.5% per cycle
Supports polysulfide shuttle suppression endpoint
100 cycles, fish‑scale porous carbon/sulfur cathode
Flash Point Safety
Cross‑study comparable
73 °C higher vs DME
Reduced fire hazard during electrolyte handling
Closed‑cup: BTFEE 67 °C, DME −6 °C

Co-solvent for Safer, High-Voltage Lithium-Ion Battery Electrolytes

Its high anodic stability (>5.0 V class inference) and high flash point (66 °C) make it a prime candidate for use as a safety-enhancing co-solvent in electrolytes for high-energy cathodes like NMC 811 or LNMO. It can replace or dilute highly flammable conventional solvents (DME, DMC) to improve the thermal stability and safety profile of the cell without compromising the high-voltage operational window.

Specialty Heat Transfer Fluid for High-Temperature Electronics

With a boiling point around 144 °C, this compound is well-suited as a dielectric coolant for applications operating at higher temperatures than those serviceable by lower-boiling HFEs like HFE-7100 (61 °C). Its chemical inertness and non-flammability are critical for direct-contact cooling of sensitive electronic components where reliability and safety are paramount.

Diluent for Localized High-Concentration Electrolytes (LHCEs)

The compound's ability to act as a weakly coordinating diluent is valuable in formulating LHCEs. It can reduce the high viscosity and improve the ionic conductivity of concentrated salt solutions while maintaining a non-flammable character and high-voltage stability, enabling the benefits of concentrated electrolytes (e.g., stable SEI formation) in a more practical formulation.

Application Fit Matrix

Application
Selection Property
Validation Focus
High‑voltage Li‑metal cycling
LHCE with weakly‑solvating co‑solvent
Capacity retention at high areal loading and voltage
Li‑S polysulfide suppression
Co‑solvent for DOL/TFEE electrolyte
Per‑cycle capacity retention and shuttle suppression
Flammability‑reduced electrolyte
High flash point and low water solubility
Flash point elevation and hydrolytic stability
Anion‑derived SEI engineering
Weak Li⁺ solvation strength
Inorganic‑rich SEI formation and dendrite suppression

XLogP3

3.2

Wikipedia

1,2-Bis(1,1,2,2-tetrafluoroethoxy)ethane

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